N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core fused with a 6-fluoro-substituted benzothiazole moiety. The fluorine atom at the 6-position of the benzothiazole ring introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions in biological systems.
Properties
Molecular Formula |
C18H11FN4O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C18H11FN4O2S/c19-11-6-7-13-15(10-11)26-18(20-13)21-17(25)16-14(24)8-9-23(22-16)12-4-2-1-3-5-12/h1-10H,(H,20,21,25) |
InChI Key |
ATYPBJWTZLGZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H11FN4O2S
- Molecular Weight : 358.37 g/mol
- CAS Number : 892629-81-1
The structural configuration contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The benzothiazole moiety is known for its activity against various bacterial strains. For instance, a study reported that derivatives containing benzothiazole exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A6 | Staphylococcus aureus | 25 µg/mL |
| A7 | Escherichia coli | 50 µg/mL |
| A8 | Mycobacterium tuberculosis | 25 µg/mL |
Antitubercular Activity
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. In vitro assays demonstrated that several synthesized derivatives exhibited significant antitubercular activity, with some compounds outperforming standard treatments like isoniazid and rifampicin .
Case Study: Antitubercular Evaluation
A series of derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications to the benzothiazole structure enhanced activity, suggesting a structure-activity relationship that could guide future drug development .
Antidiabetic Potential
Benzothiazole derivatives have been explored for their antidiabetic properties. The compound N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has been evaluated for its hypoglycemic effects in animal models. Studies indicate that these compounds may enhance insulin sensitivity or inhibit glucose production in the liver .
Table 2: Antidiabetic Effects of Related Compounds
| Compound | Model | Effect on Blood Glucose Levels |
|---|---|---|
| Compound A | Streptozotocin-induced diabetic rats | Decrease by 30% |
| Compound B | Normal rats | No significant change |
Anticancer Research
The potential anticancer properties of this compound are under investigation, with preliminary studies indicating that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Case Study: In Vitro Cancer Cell Line Testing
A recent study tested the compound against various cancer cell lines (e.g., HeLa, MCF7) and found that it significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity to these targets, leading to the inhibition of key pathways involved in disease progression. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
- Structural Difference : The 6-methyl group replaces the 6-fluoro substituent on the benzothiazole ring.
- Implications :
- The methyl group is electron-donating, which may reduce ring electronegativity compared to fluorine. This could decrease metabolic stability but increase lipophilicity.
- Steric effects from the methyl group might alter binding pocket interactions in enzyme targets.
- Reference : This analog is structurally identical except for the 6-position substituent, highlighting the critical role of halogen vs. alkyl modifications .
Benthiavalicarb
- Structural Feature : Contains a 6-fluoro-1,3-benzothiazol-2-yl group linked to a carbamic acid derivative.
- Functional Comparison :
- Benthiavalicarb is a fungicide, suggesting that the 6-fluoro-benzothiazole moiety contributes to antifungal activity.
- Unlike the dihydropyridazine core in the target compound, benthiavalicarb’s carbamate structure may target different biochemical pathways (e.g., cellulose synthase inhibition).
Core Structure Modifications
AZ331 and AZ257 (Dihydropyridine Derivatives)
- Structural Differences: Replace dihydropyridazine with dihydropyridine cores and incorporate thioether or cyano groups.
- Substituents like 4-methoxyphenyl (AZ331) and 4-bromophenyl (AZ257) introduce varied electronic and steric profiles, which could modulate selectivity for calcium channels or other targets.
- Reference : These compounds exemplify how core structure alterations impact pharmacological profiles .
Benzoxazole Derivatives
- Example : 860785-08-6 (N-(1,3-benzoxazol-6-yl)-N'-phenylurea).
- Comparison :
- Replacing benzothiazole with benzoxazole substitutes sulfur with oxygen, reducing electron-withdrawing effects and polarizability.
- This may diminish interactions with sulfur-binding enzyme pockets but improve solubility.
- Reference : Benzoxazole analogs highlight the importance of heteroatom choice in scaffold design .
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves standard organic chemistry techniques, including condensation reactions and cyclization processes. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Key Findings:
- Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines when assessed using the MTT assay.
- Apoptosis Induction : Flow cytometry results indicated that treatment with this compound led to increased apoptosis in cancer cells, suggesting its potential as an apoptosis-inducing agent.
- Inflammatory Response Modulation : The compound also reduced the expression levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 mouse macrophages, indicating a dual role in both anticancer activity and anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and biological activity |
| Benzothiazole Moiety | Essential for anticancer properties |
| Dihydropyridazine Core | Contributes to overall stability and interaction with biological targets |
The presence of electron-withdrawing groups such as fluorine at specific positions has been shown to enhance the cytotoxicity against various cancer cell lines .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in preclinical settings:
- Study on Compound B7 : This study synthesized a series of benzothiazole derivatives where compound B7 exhibited significant inhibition of A431 and A549 cell lines with IC50 values in low micromolar ranges. The study concluded that modifications to the benzothiazole nucleus could enhance anticancer activity .
- Evaluation Against Multiple Cancer Types : Another study evaluated multiple derivatives against a panel of cancer cell lines, confirming that certain modifications led to improved selectivity and potency against non-small cell lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
